

A Comparative Guide to the Bioequivalence of Oral Methotrexate Formulations

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Compound of Interest

Compound Name: Amethopterin-d3

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For researchers and drug development professionals, establishing the bioequivalence of different drug formulations is a critical step in the pharmaceutical development process. This guide provides an objective comparison of two oral methotrexate formulations, supported by experimental data from a bioequivalence study. The study utilized a robust analytical methodology employing a deuterated internal standard, **Amethopterin-d3**, for precise quantification of methotrexate in plasma samples.

Data Presentation: Pharmacokinetic Comparison

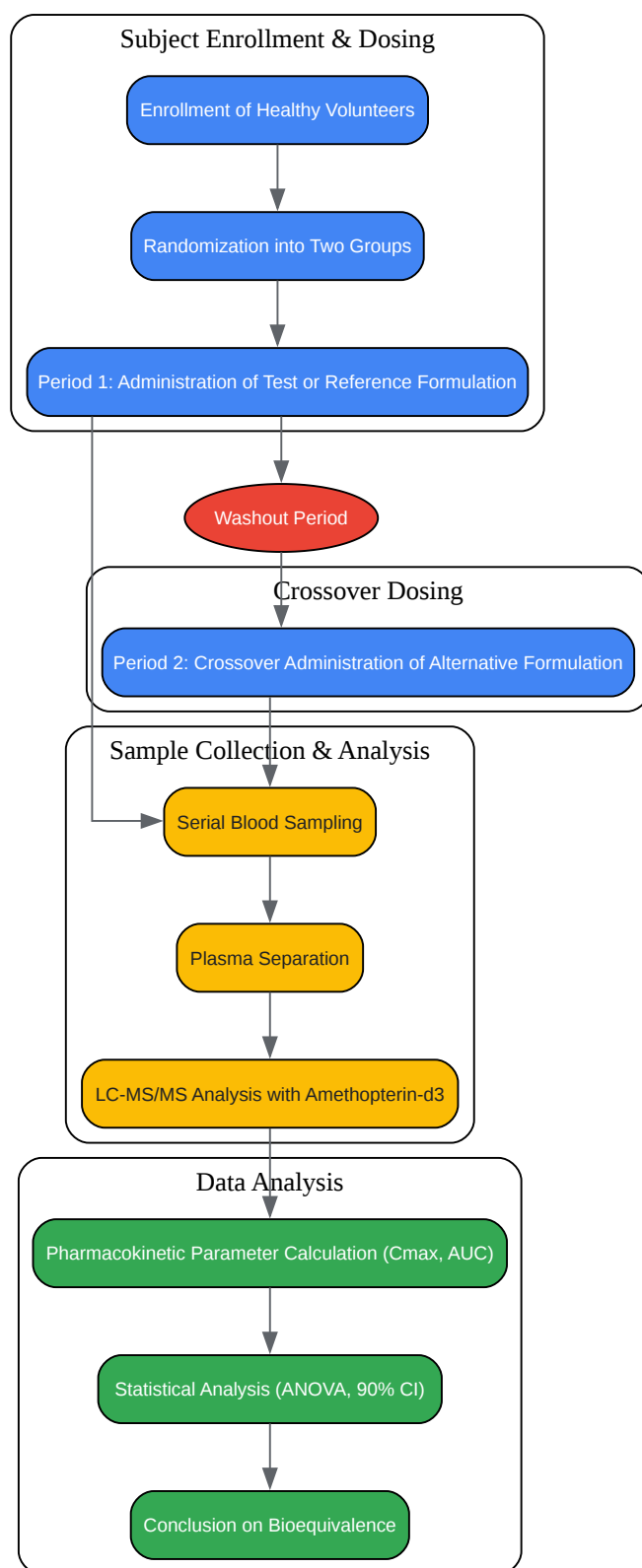
A randomized, two-treatment, two-period, single-dose crossover study was conducted to compare a test and a reference 10 mg methotrexate tablet formulation. The pharmacokinetic parameters of 12 healthy male subjects were analyzed. The key bioequivalence metrics—C_{max} (maximum plasma concentration), AUC_{0-t} (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC_{0-∞} (area under the plasma concentration-time curve extrapolated to infinity)—were determined.^{[1][2]}

The results, summarized in the table below, demonstrate that the 90% confidence intervals for the ratio of the geometric means of C_{max}, AUC_{0-t}, and AUC_{0-∞} for the test and reference formulations fall within the widely accepted bioequivalence range of 80-125%.

Pharmacokinetic Parameter	Test Formulation (Mean \pm SD)	Reference Formulation (Mean \pm SD)	90% Confidence Interval
Cmax (ng/mL)	13.94 \pm 4.36	13.49 \pm 3.67	96% - 101%
AUC0-t (ng·h/mL)	122.57 \pm 54.34	125.94 \pm 53.09	96% - 101%
AUC0- ∞ (ng·h/mL)	140.74 \pm 56.69	155.80 \pm 65.11	96% - 101%
Tmax (h)	2.63 \pm 1.45	2.75 \pm 1.74	-
t1/2 (h)	5.32 \pm 2.01	5.34 \pm 2.13	-

Experimental Workflow

The following diagram illustrates the workflow of the bioequivalence study, from volunteer enrollment to the final statistical analysis.



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Caption: Workflow of a typical crossover bioequivalence study.

Experimental Protocols

Bioanalytical Method

A selective and sensitive high-performance liquid chromatography-electrospray ionization-mass spectrometry (LC-MS) method was developed and validated for the determination of methotrexate in human plasma.^{[1][2]}

- **Sample Preparation:** Methotrexate and the internal standard, **Amethopterin-d3**, were extracted from plasma samples via a protein precipitation method using acetonitrile.
- **Chromatography:** The chromatographic separation was performed on a ZORBAX-XDB-ODS C18 column (2.1 × 30 mm, 3.5 microns). The mobile phase consisted of a mixture of acetonitrile, water, and formic acid (74:25:1, v/v/v).
- **Mass Spectrometry:** The analysis was carried out using an LC-MS system with selected-ion monitoring (SIM).
- **Internal Standard:** **Amethopterin-d3** (methotrexate-d3) was used as the internal standard to ensure the accuracy and precision of the quantification.^[3] The mass transition for methotrexate was monitored at m/z 455.3 → 308.2, and for methotrexate-d3 at m/z 458.3 → 311.2.^[3]
- **Calibration:** The method demonstrated linearity over a concentration range of 0.1 to 100.0 ng/mL, with a lower limit of quantification of 0.10 ng/mL and a limit of detection of 0.05 ng/mL.^{[1][2]}

Study Design

The bioequivalence of the two methotrexate tablet formulations was evaluated in a single-center, randomized, open-label, two-period crossover study under fasting conditions.^{[4][5]}

- **Subjects:** Twelve healthy adult male volunteers participated in the study.
- **Dosing:** In each period, subjects received a single oral dose of 10 mg methotrexate (either the test or reference formulation).
- **Washout Period:** A washout period of at least one week separated the two treatment periods.

- **Blood Sampling:** Blood samples were collected at pre-dose and at specified time points up to 48 hours post-dose.
- **Pharmacokinetic Analysis:** The plasma concentration-time data for methotrexate were used to determine the pharmacokinetic parameters C_{max}, T_{max}, AUC_{0-t}, AUC_{0-∞}, and t_{1/2} using non-compartmental methods.
- **Statistical Analysis:** An analysis of variance (ANOVA) was performed on the log-transformed C_{max}, AUC_{0-t}, and AUC_{0-∞} values. The 90% confidence intervals for the ratio of the geometric means of the test and reference products were calculated to assess bioequivalence.^{[1][2]}

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